molecular formula C11H13N3OS B11064660 N-(2,1,3-benzothiadiazol-4-yl)-2,2-dimethylpropanamide

N-(2,1,3-benzothiadiazol-4-yl)-2,2-dimethylpropanamide

Cat. No.: B11064660
M. Wt: 235.31 g/mol
InChI Key: IWKKSHLABDFTKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2,2-dimethylpropanamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with appropriate amides. One common method includes the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with a suitable amine, followed by further functionalization to introduce the dimethylpropanamide group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The process may include steps such as recrystallization and purification to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiadiazole ring to its corresponding amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2,2-dimethylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2,2-dimethylpropanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes involved in cellular processes. For instance, its anticancer properties are thought to arise from the inhibition of enzymes that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2,2-dimethylpropanamide stands out due to its unique combination of the benzothiadiazole ring and the dimethylpropanamide group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific electronic and optical characteristics .

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H13N3OS/c1-11(2,3)10(15)12-7-5-4-6-8-9(7)14-16-13-8/h4-6H,1-3H3,(H,12,15)

InChI Key

IWKKSHLABDFTKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC2=NSN=C21

Origin of Product

United States

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